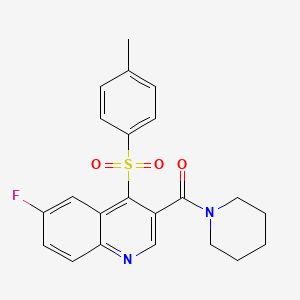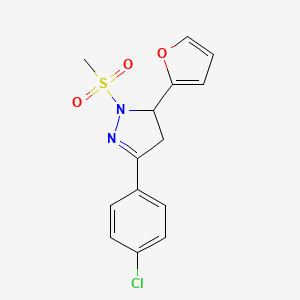![molecular formula C14H16F3N3O B2965906 N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide CAS No. 2094211-58-0](/img/structure/B2965906.png)
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is a complex organic compound. It features a trifluoromethyl group attached to a pyridine ring, a piperidine moiety, and a propenamide group. Due to its intricate structure, it serves as an important molecule in various research fields and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide typically involves several steps:
Formation of Pyridine Ring: : 5-(Trifluoromethyl)pyridine can be synthesized via the trifluoromethylation of pyridine using a reagent such as CF3I.
Piperidine Derivative: : The next step involves the preparation of a piperidine derivative. This can be done by reacting 4-chloropiperidine with 5-(trifluoromethyl)pyridine.
Amidation: : The final step is the formation of the propenamide group by reacting the piperidine derivative with acrylamide under suitable conditions, such as the presence of a base and a solvent like toluene.
Industrial Production Methods
In industrial settings, these reactions are scaled up with optimizations such as continuous flow processes to improve yield and reduce reaction time. Catalysts and high-throughput techniques might be employed to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: : Typically using agents like potassium permanganate (KMnO4).
Reduction: : Through hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: : Undergoing nucleophilic substitution reactions at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: : KMnO4 in aqueous medium.
Reduction: : Hydrogen gas with Pd/C catalyst under pressure.
Substitution: : Nucleophiles such as amines or alcohols in organic solvents.
Major Products
The primary products depend on the specific reaction conditions and reagents used. For instance, oxidation might lead to the formation of carboxylic acid derivatives, while reduction could yield simpler amine compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide serves as a building block for creating more complex molecules. It is used in the development of novel catalysts and ligands.
Biology
In biological research, this compound may be explored for its potential as a modulator of biological pathways due to its unique structural features.
Medicine
The compound could have therapeutic potential, particularly in the design of drugs targeting specific receptors or enzymes influenced by the trifluoromethyl group and the amide linkage.
Industry
Industrially, it might be used in the synthesis of agrochemicals or materials science, where its unique properties could enhance the performance of products.
Mechanism of Action
The mechanism by which N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity, affecting cell membrane permeability and the compound's binding affinity to targets. Pathways influenced include enzymatic inhibition or receptor modulation.
Comparison with Similar Compounds
Similar compounds might include other trifluoromethylated amides or piperidine derivatives.
Comparison
Structural Complexity: : N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide is unique due to its combined trifluoromethyl, pyridine, piperidine, and propenamide groups.
Reactivity: : Its trifluoromethyl group provides distinct reactivity compared to similar non-fluorinated amides.
Similar Compounds
N-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}prop-2-enamide
N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetamide
This comprehensive look into this compound should provide you with insights into its synthesis, reactions, applications, and more. Happy researching!
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-2-13(21)19-11-5-7-20(8-6-11)12-4-3-10(9-18-12)14(15,16)17/h2-4,9,11H,1,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFWHXTNWQPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methylpiperidin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2965826.png)

![1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2965829.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2965830.png)
![3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2965832.png)

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)


![methyl 2-[8-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2965842.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)
